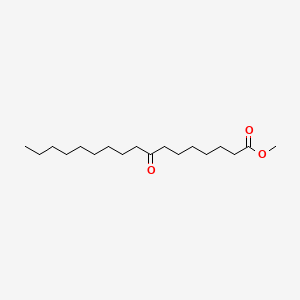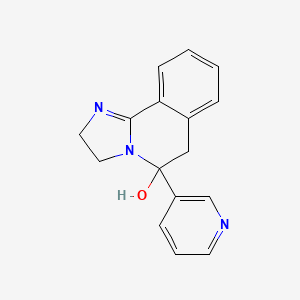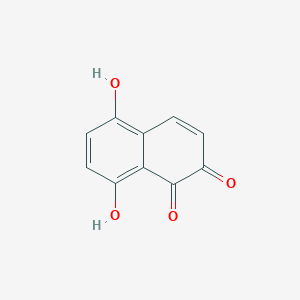
5,8-Dihydroxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxynaphthalene-1,2-dione, also known as naphthazarin, is a naturally occurring organic compound with the formula C10H6O4. It is derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl groups. This compound is known for its vibrant color and is often used in various chemical and biological applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,8-Dihydroxynaphthalene-1,2-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 5,8-dihydroxy-1,4-naphthoquinone. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale oxidation of naphthalene derivatives. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dihydroxynaphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the quinone structure of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the quinone structure to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions include various hydroxylated and substituted naphthoquinones, which have diverse applications in chemical synthesis and biological research .
Wissenschaftliche Forschungsanwendungen
5,8-Dihydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Biology: The compound exhibits significant biological activity, including antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,8-dihydroxynaphthalene-1,2-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, forming radical anions and dianions. These redox processes are pH-dependent and involve the transfer of electrons and protons. The presence of hydroxyl groups stabilizes the semiquinone radical, which plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking hydroxyl groups.
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: A derivative with additional chlorine substituents, which alters its chemical reactivity and biological activity.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: A methylated derivative with enhanced anticancer properties.
Uniqueness
5,8-Dihydroxynaphthalene-1,2-dione is unique due to its dual hydroxyl groups, which confer distinct redox properties and biological activities. Its ability to form stable radicals and participate in electron transfer processes makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
31039-64-2 |
|---|---|
Molekularformel |
C10H6O4 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
5,8-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O4/c11-6-3-4-7(12)9-5(6)1-2-8(13)10(9)14/h1-4,11-12H |
InChI-Schlüssel |
BJOUHEDEMLBMLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=O)C2=C(C=CC(=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


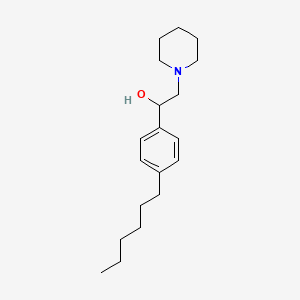
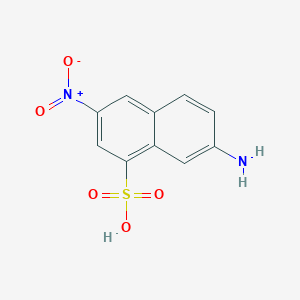
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13953642.png)



![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)

